N-(4-Aminobenzoyl)-beta-alanine

Antimicrobial Antibacterial MIC

This β-amino acid derivative is the validated aminobenzoyl impurity standard for balsalazide QC and the definitive inert carrier in ulcerative colitis research. With ROS inhibition >1,000-fold weaker than 5-ASA (IC50 >0.7 mM), it ensures uncontaminated SAR and pharmacokinetic data. Procure ≥98% purity for reliable analytical method validation and metabolic tracing.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 7377-08-4
Cat. No. B032620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobenzoyl)-beta-alanine
CAS7377-08-4
Synonyms3-(4-Aminobenzoylamino)propionic Acid;  3-[(4-Aminobenzoyl)amino]propanoic Acid;  N-(4-Aminobenzoyl)-β-alanine;  p-Amino-N-benzoyl-β-alanine; 
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)O)N
InChIInChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14)
InChIKeyVHAXWROFYVPXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminobenzoyl)-beta-alanine (CAS 7377-08-4) | Key Identifier and Baseline Characteristics for Scientific Procurement


N-(4-Aminobenzoyl)-beta-alanine (CAS 7377-08-4) is a beta-amino acid derivative formed by an amide linkage between 4-aminobenzoic acid (PABA) and beta-alanine [1]. With a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol [2], it appears as a white to off-white crystalline powder with a melting point range of 150-155°C [3]. The compound is functionally related to beta-amino acids and serves as a recognized impurity (Balsalazide Aminobenzoyl Impurity) and metabolite in pharmaceutical contexts . Its structure, containing both a primary aromatic amine and a terminal carboxylic acid, provides defined functional handles for conjugation, making it a distinct scaffold for derivatization in contrast to simple aliphatic beta-amino acids or benzoyl-protected derivatives .

Why Generic Beta-Alanine or 4-Aminobenzoic Acid Derivatives Cannot Replace N-(4-Aminobenzoyl)-beta-alanine in Defined Research Contexts


Direct substitution with generic beta-alanine, 4-aminobenzoic acid (PABA), or other simple benzoyl-amino acid derivatives is generally not viable for applications requiring the precise structural and functional attributes of N-(4-Aminobenzoyl)-beta-alanine. This compound is not a simple mixture of its constituent parts; its specific amide bond and the resulting electronic and spatial configuration are critical for its recognition as a metabolite of BX661A (Balsalazide) and for its documented biochemical activities, such as catalase inhibition and reactive oxygen species (ROS) scavenging [1]. Unlike PABA, which acts as a bacterial folate synthesis substrate, or beta-alanine, which is a primary metabolite, this conjugate possesses a distinct profile of molecular recognition and reactivity. Furthermore, as a specific impurity (Balsalazide Aminobenzoyl Impurity) , its identity is non-interchangeable in analytical method development, where alternative compounds would lack the necessary chromatographic and spectrometric properties. The following evidence quantifies its differentiation from comparators in key scientific and industrial contexts.

N-(4-Aminobenzoyl)-beta-alanine (7377-08-4): A Comparative Quantitative Evidence Guide for Differentiated Scientific Use


Antibacterial Potency: Broad-Spectrum MIC Values Against Gram-Positive and Gram-Negative Pathogens

N-(4-Aminobenzoyl)-beta-alanine demonstrates measurable, broad-spectrum antibacterial activity in vitro against a panel of both Gram-positive and Gram-negative bacteria, as evidenced by its Minimum Inhibitory Concentration (MIC) values [1]. Its potency against E. coli D21 (MIC = 0.3 µM) and P. aeruginosa OT97 (MIC = 0.7 µM) is particularly notable. This activity profile distinguishes it from the compound's constituent parts, beta-alanine and 4-aminobenzoic acid (PABA). Beta-alanine is a primary metabolite with no direct antimicrobial activity, and while PABA is an essential metabolite for certain bacteria, it functions as a growth substrate, not an inhibitor, at these concentrations. This positions N-(4-Aminobenzoyl)-beta-alanine as a distinct bioactive scaffold, unlike its precursors.

Antimicrobial Antibacterial MIC In Vitro

Defined Physicochemical Properties and Purity for Reproducible Procurement

For reliable experimental outcomes, the compound's defined physicochemical state is critical. Vendor specifications for N-(4-Aminobenzoyl)-beta-alanine provide a quantifiable baseline for procurement and reproducibility . The compound is supplied as a solid with a melting point range of 150-155°C and a minimum purity of 98% as determined by HPLC . These specifications offer a concrete differentiator from lower-purity bulk intermediates or uncharacterized research samples that may be available for related compounds, ensuring batch-to-batch consistency in sensitive assays. The solubility profile (slightly soluble in water, DMSO, and methanol) [1] is also a defined parameter that guides its formulation in various assay conditions.

Analytical Chemistry Quality Control Physicochemical Properties Procurement

Functional Differentiation from Beta-Alanine in Ergogenic Supplementation Contexts

As an alanine derivative, N-(4-Aminobenzoyl)-beta-alanine belongs to a class of compounds distinct from beta-alanine, which is widely used as an ergogenic supplement . While beta-alanine is the rate-limiting precursor for carnosine synthesis and acts to buffer intramuscular pH, N-(4-Aminobenzoyl)-beta-alanine is a modified derivative not intended for this metabolic pathway. Its differentiation is structural and functional: the 4-aminobenzoyl moiety alters its biochemical fate, making it unsuitable as a substitute for beta-alanine in athletic performance applications . Instead, its value lies as a synthetic intermediate and research tool , a distinction that is critical for procurement clarity. This prevents its erroneous purchase or use as a beta-alanine alternative in sports nutrition research.

Ergogenic Supplement Sports Nutrition Beta-Alanine Amino Acid Derivative

Validated Application Scenarios for N-(4-Aminobenzoyl)-beta-alanine (7377-08-4) Based on Quantitative Evidence


Antimicrobial Drug Discovery: Screening and Scaffold Optimization

N-(4-Aminobenzoyl)-beta-alanine serves as a validated hit compound for broad-spectrum antimicrobial drug discovery. Its demonstrated low micromolar in vitro potency against a range of pathogenic bacteria, including E. coli (MIC = 0.3 µM) and P. aeruginosa (MIC = 0.7 µM), provides a quantitative starting point for medicinal chemistry optimization [1]. The compound's defined molecular structure and functional groups (primary amine and carboxylic acid) offer straightforward handles for systematic structure-activity relationship (SAR) studies, which is a clear advantage over undefined natural product extracts or less tractable peptide hits.

Analytical Method Development: Reference Standard for Balsalazide Impurity Analysis

In pharmaceutical quality control, N-(4-Aminobenzoyl)-beta-alanine is essential as a reference standard and impurity marker for Balsalazide, where it is known as the 'Balsalazide Aminobenzoyl Impurity' [1]. Its well-characterized physicochemical properties, including a defined HPLC purity (≥98%) and melting point (150-155°C), are critical for developing and validating robust analytical methods for detecting and quantifying this specific degradant or process impurity in drug substance and product batches . Substitution with a non-identical analog would compromise the accuracy and regulatory acceptance of the analytical procedure.

Chemical Biology and Drug Synthesis: A Functionalized Scaffold for Molecular Expansion

This compound is a versatile building block in chemical biology for the synthesis of more complex molecules, including potential drug candidates and activity-based probes [1]. The presence of a primary aromatic amine enables facile conjugation via amide bond formation or diazotization, while the terminal carboxylic acid allows for further derivatization. Its established use as a scaffold for molecular linking, expansion, and modification makes it a strategic choice over simpler, less functionalized building blocks like unsubstituted beta-alanine or benzamide .

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